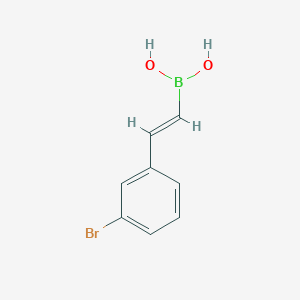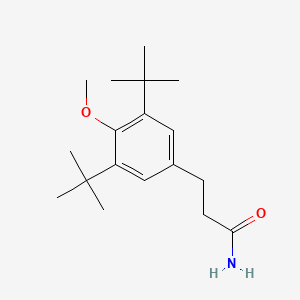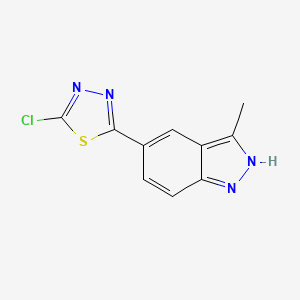
(3-Bromostyryl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromostyryl)boronic acid is an organoboron compound that features a boronic acid group attached to a styryl moiety with a bromine atom at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Bromostyryl)boronic acid involves the hydroboration of 3-bromostyrene followed by oxidation. The hydroboration step typically uses diborane (B2H6) or a borane-tetrahydrofuran complex (BH3·THF) as the boron source. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent over-borylation .
Industrial Production Methods: Industrial production of boronic acids generally involves the electrophilic trapping of an organometallic reagent with a boric ester. For this compound, this might involve the use of 3-bromostyrene and a boric ester like trimethyl borate (B(OMe)3) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Bromostyryl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a palladium catalyst.
Major Products:
Oxidation: (3-Hydroxystyryl)boronic acid.
Reduction: Styrylboronic acid.
Substitution: Various substituted styrylboronic acids depending on the nucleophile used.
Scientific Research Applications
(3-Bromostyryl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-Bromostyryl)boronic acid exerts its effects primarily involves its ability to form stable covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki–Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom can also participate in various substitution reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- (4-Bromostyryl)boronic acid
Comparison: (3-Bromostyryl)boronic acid is unique due to the presence of the bromine atom at the 3-position, which provides additional reactivity compared to phenylboronic acid and vinylboronic acid. This allows for selective functionalization and the formation of more complex molecules. Compared to (4-Bromostyryl)boronic acid, the 3-position bromine atom offers different steric and electronic properties, which can influence the outcome of chemical reactions .
Properties
Molecular Formula |
C8H8BBrO2 |
|---|---|
Molecular Weight |
226.86 g/mol |
IUPAC Name |
[(E)-2-(3-bromophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H8BBrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ |
InChI Key |
IMNMXAABLNDUJN-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C=C/C1=CC(=CC=C1)Br)(O)O |
Canonical SMILES |
B(C=CC1=CC(=CC=C1)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)


![4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)





![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12972198.png)


